molecular formula C21H22N2O7S B2918077 (Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164552-50-4

(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2918077
CAS RN: 1164552-50-4
M. Wt: 446.47
InChI Key: XLPOQHMWICJKLJ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22N2O7S and its molecular weight is 446.47. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

Compounds with a benzothiazole-imino moiety, similar to the target compound, have been synthesized and evaluated for their inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. Specifically, certain iminothiazolidin-4-one acetate derivatives showcased significant ALR2 inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications. This research underscores the importance of benzothiazole derivatives in developing therapeutic agents against conditions associated with diabetes (Sher Ali et al., 2012).

Antimicrobial and Anticancer Properties

Benzothiazole derivatives have also been investigated for their antimicrobial and anticancer properties. Schiff bases derived from benzothiazole-imino-benzoic acid and their metal complexes have demonstrated good antimicrobial activity against human epidemic-causing bacterial strains. These findings indicate the potential of benzothiazole derivatives in addressing infectious diseases and nosocomial infections (N. Mishra et al., 2019). Additionally, certain 4-thiazolidinones containing a benzothiazole moiety exhibited anticancer activity, highlighting their relevance in cancer research and potential therapeutic applications (D. Havrylyuk et al., 2010).

Catalysis and Chemical Synthesis

Benzothiazole compounds have been utilized in catalysis and chemical synthesis, demonstrating their versatility in organic chemistry. For instance, N-heterocyclic carbenes derived from benzothiazoles have shown efficacy as catalysts in transesterification and acylation reactions, facilitating the efficient synthesis of esters from alcohols and vinyl acetate. This catalytic activity underlines the utility of benzothiazole derivatives in synthetic chemistry applications (G. Grasa et al., 2002).

properties

IUPAC Name

methyl 2-[6-methoxy-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-26-13-6-7-14-17(10-13)31-21(23(14)11-18(24)29-4)22-20(25)12-8-15(27-2)19(30-5)16(9-12)28-3/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOQHMWICJKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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